molecular formula C8H10FNO2S B1651110 3-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 1228432-05-0

3-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1651110
CAS No.: 1228432-05-0
M. Wt: 203.24
InChI Key: OCQMVLBZXRYGCV-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a fluorine atom at the 3-position of the benzene ring and dimethylamino groups attached to the sulfonamide moiety. This compound belongs to a class of sulfonamides widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent introduces unique electronic and steric effects, influencing intermolecular interactions, solubility, and bioactivity .

Key Properties (Predicted/Inferred):

  • Molecular Formula: C₈H₁₀FNO₂S
  • Molecular Weight: 203.23 g/mol (analogous to 4-fluoro derivative)
  • Boiling Point: ~279.6°C (predicted based on 4-fluoro analog)
  • Density: ~1.276 g/cm³ (predicted)
  • pKa: Approximately -4.87 (indicative of strong acidity due to sulfonamide and fluorine electronegativity) .

Properties

CAS No.

1228432-05-0

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24

IUPAC Name

3-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

OCQMVLBZXRYGCV-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position: Fluorine vs. Chlorine

4-Chloro-N,N-Dimethylbenzenesulfonamide (CAS 7463-22-1) serves as a chloro-substituted analog. Key differences include:

  • Molecular Weight : 219.69 g/mol (higher due to chlorine’s atomic mass) .
  • Biological Activity : Chlorinated sulfonamides are less studied for antiproliferative activity compared to fluorinated derivatives, but their larger atomic radius may influence steric interactions in biological targets .

Table 1: Substituent Effects on Physical Properties

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) pKa
3-Fluoro-N,N-dimethylbenzenesulfonamide 3-F 203.23 279.6 (predicted) -4.87
4-Fluoro-N,N-dimethylbenzenesulfonamide 4-F 203.23 279.6 -4.87
4-Chloro-N,N-dimethylbenzenesulfonamide 4-Cl 219.69 Not reported ~-3.5*

*Inferred from sulfonamide analogs.

Fluorine Position: 3-Fluoro vs. 4-Fluoro Derivatives

The 4-fluoro-N,N-dimethylbenzenesulfonamide isomer shares identical molecular weight and similar acidity with the 3-fluoro derivative. However, crystallographic studies highlight positional effects:

  • Crystal Packing: Fluorine at the 3-position may disrupt symmetry compared to the 4-fluoro isomer, leading to distinct hydrogen-bonding networks. For example, notes that N–H⋯F interactions stabilize crystal structures in fluorinated benzimidamides, a feature likely relevant to sulfonamides .
  • Bioactivity : Antiproliferative sulfonamides (e.g., pyridine derivatives in ) show IC₅₀ values as low as 20.60 μM, but positional effects of fluorine in benzenesulfonamides remain underexplored .

Heterocyclic Sulfonamide Derivatives

This compound differs from heterocyclic analogs like 3-fluoro-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide (), which incorporates a triazolopyridazine moiety. Key distinctions include:

  • Biological Targets: Compounds like 4-chloro-3-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]amino}-N,N-dimethylbenzenesulfonamide () demonstrate tailored activity against cancer-related enzymes, highlighting the role of hybrid structures in drug design .

Antiproliferative Activity

While This compound lacks direct activity data, structurally related sulfonamides exhibit promising results:

  • Pyridine Derivatives : Compound 6 () shows an IC₅₀ of 21.81 μM against MCF-7 breast cancer cells, attributed to interactions with carbonic anhydrase IX (CA IX) .
  • Thiophene/Chromene Derivatives : Sulfonamides with extended π-systems (e.g., compound 17 in ) enhance cytotoxicity, suggesting that fluorine’s electronic effects could optimize binding in the 3-fluoro analog .

Table 2: Bioactivity Comparison

Compound Type IC₅₀ (μM) Target Reference
Pyridine sulfonamide (Compound 6) 21.81 Carbonic anhydrase IX
Thiophene sulfonamide (Compound 17) 31.20 Carbonic anhydrase IX

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